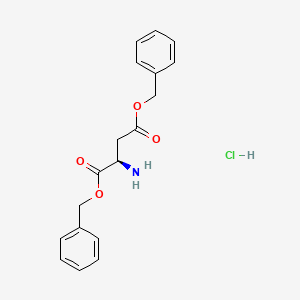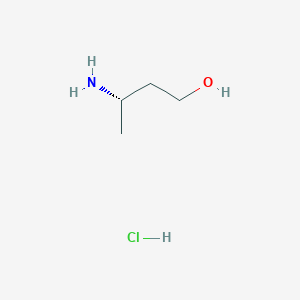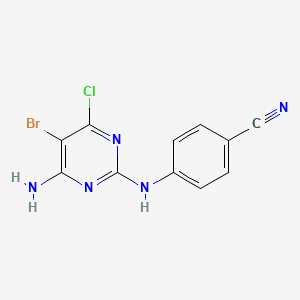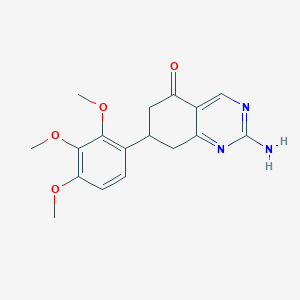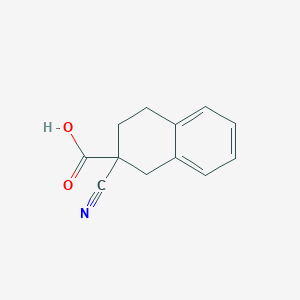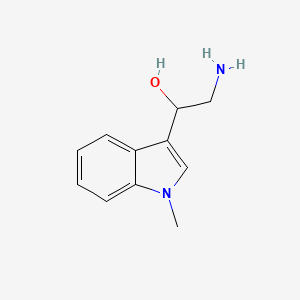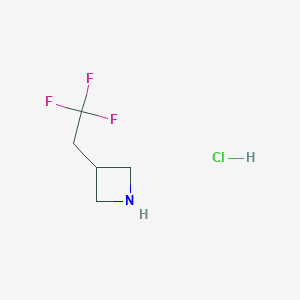![molecular formula C13H14ClNO2S B1376076 Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate CAS No. 1446332-71-3](/img/structure/B1376076.png)
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate
Overview
Description
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is a chemical compound with the molecular formula C13H14ClNO2S . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-mercaptobenzothiazole with tert-butylamine in the presence of a catalyst . The mixture is stirred under an oxygen atmosphere, filtered, and the filtrate is added to water. The resulting mixture is extracted with ethylether, washed, dried, and concentrated under reduced pressure. The residue is then purified by flash column chromatography .Physical And Chemical Properties Analysis
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate has a molecular weight of 283.77 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmaceutical Research
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate: is utilized in pharmaceutical research as a high-quality reference standard. It is essential for ensuring the accuracy and reliability of analytical methods used in the testing of pharmaceutical products .
Anti-inflammatory Drug Development
This compound has been involved in the synthesis of novel derivatives with potential anti-inflammatory properties. For instance, derivatives such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides have been synthesized, which showed promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .
Chemical Synthesis
In the field of chemical synthesis, Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate serves as a building block for creating a variety of organic compounds. Its structure allows for the development of complex molecules that can be used in further research and drug development .
Molecular Docking Studies
The compound is also used in molecular docking studies to understand the interaction between potential drug molecules and their targets. This helps in predicting the affinity and activity of drug candidates, which is crucial in the drug discovery process .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard for calibrating instruments and validating methods. Its known properties provide a benchmark for comparison, ensuring the precision of analytical measurements .
Biochemical Research
It plays a role in biochemical research where it may be used to study enzyme kinetics and mechanisms. By observing how this compound interacts with various enzymes, researchers can gain insights into the biological pathways it may affect .
Educational Purposes
Lastly, it can be used for educational purposes in academic research labs to teach advanced organic synthesis techniques and analytical methods to students, fostering a practical understanding of chemical processes .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(4-chloro-1,3-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)17-11(16)7-10-15-12-8(14)5-4-6-9(12)18-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTIHLQHCXVSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178598 | |
| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate | |
CAS RN |
1446332-71-3 | |
| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446332-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)
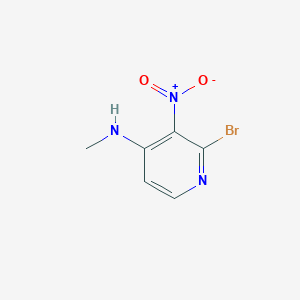
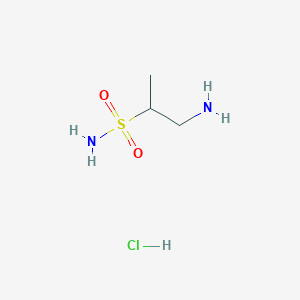

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
